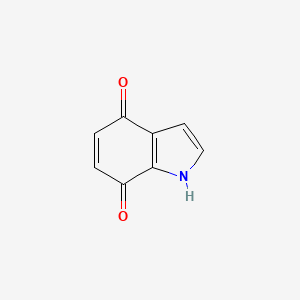

Indole-4,7-dione

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRIWYCCTCNABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174252 | |

| Record name | Indole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20342-64-7 | |

| Record name | Indole-4,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20342-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-4,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020342647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDOLE-4,7-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C238FB5W7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Copper(II)-Mediated Cyclization

The most widely reported method involves a copper(II)-catalyzed reaction between bromoquinone derivatives and β-enamino ketones. This one-pot synthesis proceeds via a cyclization mechanism, yielding indole-4,7-dione cores with substituents at the 1-, 2-, and 3-positions.

Reaction Conditions

-

Catalyst : CuBr₂ (10 mol%)

-

Solvent : Dichloroethane (DCE) at 80°C

-

Substrates :

-

Bromoquinone (1.0 equiv)

-

β-Enamino ketones (1.2 equiv) with alkyl/phenyl groups

-

Yield Optimization

| R Group on β-Enamine | Yield (%) |

|---|---|

| Methyl | 68 |

| Phenyl | 72 |

| Isopropyl | 65 |

Key advantages include functional group tolerance and scalability to gram quantities. However, steric hindrance from bulky R groups reduces yields.

Functionalization via Mitsunobu Reaction

Hydroxymethyl Intermediate Conversion

3-Hydroxymethyl-5-methoxy-1,2-dimethylthis compound serves as a versatile intermediate for derivatization. The Mitsunobu reaction enables etherification with phenolic nucleophiles:

Protocol

-

Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)

-

Solvent : Tetrahydrofuran (THF), 0°C → room temperature

-

Substrates :

-

Hydroxymethylindolequinone (1.0 equiv)

-

Phenol derivatives (1.2 equiv)

-

Representative Products

| Phenol Derivative | Product Yield (%) |

|---|---|

| 4-Nitrophenol | 58 |

| 2-Naphthol | 49 |

| 4-Hydroxycoumarin | 41 |

This method is limited by the cost of DEAD and sensitivity to moisture.

Alternative Pathways

Thionyl Chloride-Mediated Chlorination

Primary alcohol groups on indole precursors are converted to chlorides using SOCl₂, enabling nucleophilic substitution with phenoxides:

Stepwise Procedure

-

Chlorination : 3-Hydroxymethylindolequinone + SOCl₂ (2.0 equiv), DCM, 0°C, 2 h.

-

Substitution : Chloride intermediate + phenol (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 12 h.

Comparative Efficiency

| Phenol | Mitsunobu Yield (%) | SN2 Yield (%) |

|---|---|---|

| 4-Cyanophenol | 55 | 48 |

| 3,5-Dimethoxyphenol | 62 | 53 |

While less efficient than Mitsunobu, this approach avoids phosphine reagents and suits electron-deficient phenols.

Industrial Production Considerations

Scalability Challenges

-

Copper Residues : Post-synthesis purification requires chelating agents (e.g., EDTA) to reduce Cu²⁺ levels below 10 ppm.

-

Solvent Recovery : DCE and THF are recycled via fractional distillation (≥90% recovery).

-

Continuous Flow Systems : Microreactors enhance heat transfer for exothermic steps (e.g., cyclization), improving safety and yield consistency.

Comparative Analysis of Methods

| Parameter | Copper-Mediated | Mitsunobu | SN2 Substitution |

|---|---|---|---|

| Typical Yield (%) | 65–72 | 40–62 | 45–53 |

| Catalyst Cost | Low | High | Moderate |

| Functional Group | Broad | Selective | Moderate |

| Industrial Viability | High | Low | Moderate |

The copper-mediated method remains optimal for bulk synthesis, whereas Mitsunobu reactions are reserved for specialized derivatives.

Mechanistic Insights

Cyclization Pathway

The Cu(II) catalyst facilitates single-electron transfers, promoting radical intermediates during cyclization:

-

Bromoquinone undergoes homolytic cleavage to generate a semiquinone radical.

-

β-Enamine attacks the radical site, forming a C–N bond.

-

Aromatization via tautomerization yields the this compound core.

Supporting Evidence : ESR studies confirm radical trapping in the presence of TEMPO.

Emerging Techniques

化学反応の分析

反応の種類: 1H-インドール-4,7-ジオンは、以下の化学反応を含め、さまざまな化学反応を起こします。

酸化: 化合物は、酸化されてキノン誘導体を形成することができます。

還元: 還元反応により、ケトン基をヒドロキシル基に変換し、ジヒドロキシ誘導体を形成することができます。

置換: 親電子置換反応により、インドール環のさまざまな位置にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ基などの親電子試薬は、適切な触媒と溶媒を用いて導入することができます。

主な生成物:

酸化: キノン誘導体。

還元: ジヒドロキシ誘導体。

置換: ハロゲン化およびニトロ置換インドール誘導体。

科学研究への応用

1H-インドール-4,7-ジオンは、科学研究において幅広い応用範囲を有しています。

科学的研究の応用

1H-Indole-4,7-dione has a wide range of applications in scientific research:

作用機序

1H-インドール-4,7-ジオンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。この化合物は、電子受容体または供与体として作用し、酸化還元反応に関与することができます。 特定の受容体や酵素に結合し、その活性を調節することもでき、さまざまな生物学的効果をもたらします .

類似化合物:

1H-インドール-2,3-ジオン:

1H-インドール-5,6-ジオン: この化合物は、5位と6位にケトン基を持っており、官能基の位置が異なります。

独自性: 1H-インドール-4,7-ジオンは、ケトン基の特定の位置によって、他のインドール誘導体と比較して、独自の化学反応性と生物学的活性を有しています。 この独自性により、標的となる研究や用途に適した貴重な化合物となっています .

類似化合物との比較

Indole-4,7-dione belongs to a broader class of nitrogen-containing heterocyclic quinones. Below is a detailed comparison with structurally and functionally related compounds:

Benzotriazole-4,7-dione and Indazole-4,7-dione

- Structural Similarities : Both compounds feature a bicyclic aromatic system with ketone groups at positions 4 and 5. Benzotriazole-4,7-dione includes a triazole ring, while indazole-4,7-dione has a pyrazole ring .

- Reactivity in Diels-Alder Reactions :

- Benzotriazole-4,7-dione and indazole-4,7-dione exhibit strong regioselectivity (1,8-adduct formation) in Diels-Alder reactions with acrolein hydrazones due to their electron-deficient C5 position.

- In contrast, this compound produces a mixture of 1,5- and 1,8-regioisomers, attributed to smaller frontier molecular orbital (FMO) coefficient differences at reactive sites .

| Compound | Regioselectivity in Diels-Alder | Major Adduct Ratio (1,5:1,8) | Reference |

|---|---|---|---|

| Benzotriazole-4,7-dione | High | 0:100 | |

| Indazole-4,7-dione | High | 0:100 | |

| This compound | Moderate | 30:70 |

Benzimidazole-4,7-dione Derivatives

- Antitumor Activity : Benzimidazole-4,7-diones (e.g., compounds 7, 18, 27) demonstrate potent in vivo activity against P388 leukemia but are associated with high toxicity .

- Mechanistic Contrast : Unlike indole-4,7-diones, which rely on NQO1-mediated activation, benzimidazole derivatives may act via direct DNA intercalation or topoisomerase inhibition .

Mitomycin C

- Structural Complexity : Mitomycin C contains an this compound core fused with aziridine and carbamate groups.

- Mechanism: Functions as a DNA alkylating agent after bioreduction, independent of NQO1.

Mechanism-Based NQO1 Inhibitors (ES936, MAC220, NJ824)

- ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]this compound): Irreversibly inhibits NQO1 (IC₅₀ = 0.035 μM) and exhibits potent activity against pancreatic cancer (MIA PaCa-2 cells) .

- MAC220 and NJ824: Show in vivo efficacy in MiaPaCa-2 xenografts (tumor volume reduction at 2.5–10 mg/kg) without significant toxicity .

Key Challenges :

Balancing redox activity with metabolic stability.

Improving tumor-selective activation to minimize off-target effects.

Q & A

Q. How to structure a research proposal on this compound’s structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。